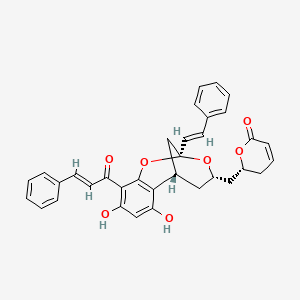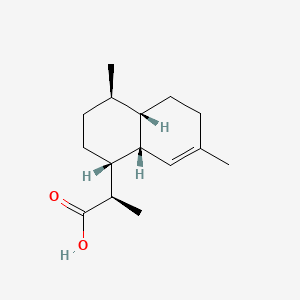
Cefpiromsulfat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Cefpirome sulfate is characterized by a series of steps including 3-substitution, acylation, and sulfation processes. Initially, 7-ACA undergoes 3-substitution with 2,3-cyclopentenopyridine, followed by acylation with S-benzothiazol-2-yl 2-(2-aminothiazol-4-yl)(methoxyimino)thioacetate (MAEM). The final step involves the formation of sulfate salt. This multi-step synthesis requires precise control over reaction conditions to achieve the desired product with good yield.
Molecular Structure Analysis
Cefpirome sulfate's molecular structure includes a 3-cephem-4-carboxylate core, characteristic of cephalosporins, with substitutions that grant it a broad spectrum of activity against both gram-positive and gram-negative bacteria. The molecular interactions and stability of Cefpirome sulfate have been studied using techniques like fluorescence quenching spectroscopy, revealing insights into its binding mechanisms and the influence on its chemical behavior.
Chemical Reactions and Properties
Cefpirome sulfate's chemical reactions, particularly its interaction with lysozyme, have been explored through spectroscopic methods. These studies provide insights into the static quenching mechanism and the role of static electric forces in its interactions, which are crucial for understanding its chemical properties and reactivity under physiological conditions.
Physical Properties Analysis
The solubility of Cefpirome sulfate in various aqueous alcohol solutions has been measured, showing its solubility trends across different temperatures. Such studies are vital for formulating the drug in various dosages, ensuring optimal bioavailability.
Chemical Properties Analysis
The chemical stability of Cefpirome sulfate under different conditions has been extensively researched. Its degradation products, influenced by factors like temperature and humidity, have been identified, offering crucial information for its storage and handling. Moreover, methods like HPLC have been developed and validated for the determination of Cefpirome sulfate, facilitating quality control and ensuring the safety and efficacy of the drug.
References:
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Formulierungsanalyse
Cefpiromsulfat wird in der pharmazeutischen Analyse weit verbreitet eingesetzt. Eine stabilitätsindizierende RP-HPLC-Methode wurde zur Bestimmung von this compound in Bulk- und Dosierungsformen entwickelt. Diese Methode ist entscheidend für die Gewährleistung der Qualität und Sicherheit des Arzneimittels während der Herstellung und Lagerung .
Antibiotische Potenzprüfung
In der klinischen Forschung wird die Wirksamkeit von this compound als Cephalosporin-Antibiotikum der vierten Generation gegen eine Reihe von gramnegativen und grampositiven Bakterien getestet. Dies beinhaltet in-vitro-Studien zur antimikrobiellen Aktivität, die für die Bestimmung des therapeutischen Potenzials des Arzneimittels unerlässlich sind .
Nanotechnologie-Anwendungen
This compound wurde in der Nanotechnologie für die Entwicklung von Gold-Nanopartikeln als kolorimetrischen Sonde verwendet. Diese innovative Anwendung ermöglicht den schnellen Nachweis des Arzneimittels durch visuelle Farbänderungen, die mit bloßem Auge beobachtet oder mit einem UV-Vis-Spektrophotometer überwacht werden können .
Kinetische Studien
Die Stabilität und die Abbaukinetik von this compound unter verschiedenen Bedingungen werden mithilfe von HPLC-Methoden untersucht. Diese Studien sind wichtig, um das Verhalten des Arzneimittels unter verschiedenen Umweltfaktoren zu verstehen und geeignete Richtlinien für die Lagerung und Handhabung zu entwickeln .
Analyse von biologischen Flüssigkeiten
Die Wechselwirkung von this compound mit biologischen Flüssigkeiten ist ein weiterer Forschungsbereich. Das Vorhandensein und die Konzentration des Arzneimittels in biologischen Flüssigkeiten können mit spektrophotometrischen Methoden bestimmt werden, die für pharmakokinetische Studien wichtig sind .
Entwicklung analytischer Methoden
Die Forschung konzentriert sich auch auf die Entwicklung neuer analytischer Methoden für this compound. Diese Methoden zielen darauf ab, die Empfindlichkeit, Spezifität und Geschwindigkeit des Arzneimittelnachweises zu verbessern, was sowohl für klinische als auch für Forschungszwecke entscheidend ist .
Behandlung bakterieller Infektionen
Schließlich wird this compound für seine Anwendung bei der Behandlung verschiedener bakterieller Infektionen erforscht. Studien konzentrieren sich auf seine Wirksamkeit bei der Behandlung von Erkrankungen wie Bronchopneumonie, Pyelonephritis, Zellulitis und Wundinfektionen, insbesondere bei Patienten auf der Intensivstation .
Wirkmechanismus
Target of Action
Cefpirome sulfate, a fourth-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) . PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Cefpirome sulfate interacts with its targets, the PBPs, by binding to them . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This inhibition disrupts the biosynthesis and assembly of the cell wall, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Cefpirome sulfate is the peptidoglycan synthesis pathway . By inhibiting this pathway, Cefpirome sulfate prevents the formation of a key component of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Cefpirome sulfate exhibits typical pharmacokinetic properties of cephalosporins . The drug exhibits low protein binding (≈10%) and has a volume of distribution similar to extracellular fluid volume . Approximately 80% of an intravenous dose is eliminated unchanged in the urine . No active metabolites of Cefpirome sulfate have been identified . The elimination half-life of Cefpirome sulfate is approximately 2 hours .
Result of Action
The primary result of Cefpirome sulfate’s action is the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, Cefpirome sulfate causes the bacterial cells to become structurally compromised, leading to cell lysis and death .
Action Environment
The action of Cefpirome sulfate can be influenced by various environmental factors. For instance, the presence of β-lactamases , enzymes produced by some bacteria that can inactivate β-lactam antibiotics like Cefpirome sulfate, can reduce the drug’s efficacy . Cefpirome sulfate is considered stable against most plasmid- and chromosome-mediated β-lactamases . The drug’s action can also be affected by the patient’s renal function, as the drug is primarily eliminated via the kidneys .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTNPKZEPLCLSF-QHBKFCFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046909 | |
| Record name | Cefpirome sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98753-19-6 | |
| Record name | Cefpirome sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98753-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefpirome sulfate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098753196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefpirome sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Cyclopenta[b]pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydro-, sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFPIROME SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA5ALU2ZT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



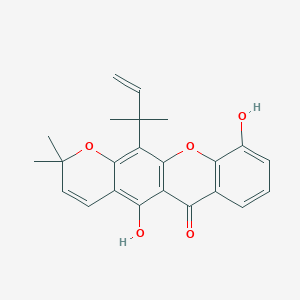
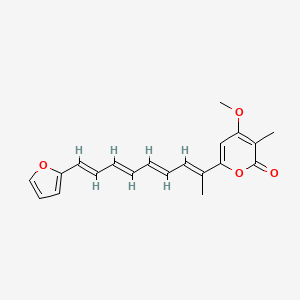
![2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride](/img/structure/B1249879.png)
![3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249880.png)

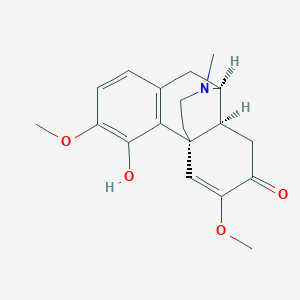
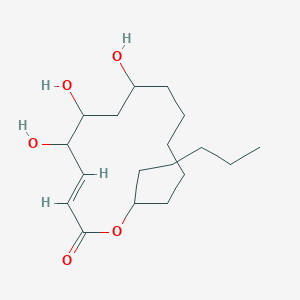
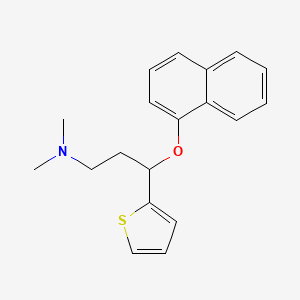
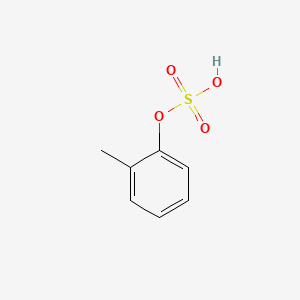
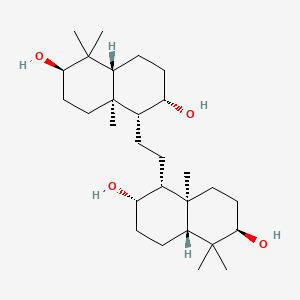
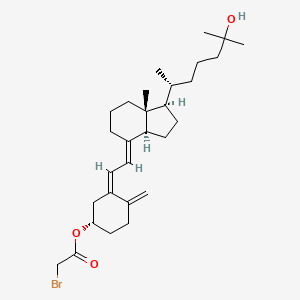
![(2S)-N-[(4aS,5R)-1,3-dioxo-2-(phenylmethyl)-4,4a,5,6,7,8-hexahydropyrido[2,1-f]pyrimidin-5-yl]-2-(tert-butylcarbamoylamino)-3-(1H-indol-3-yl)propanamide](/img/structure/B1249891.png)
